Regiochemical Identity: Minor Regioisomer from 3-Methylthiophene Lithiation with a Defined 92:8 Product Ratio
During the practical synthesis of methylthiophene boronic acids, lithiation of 3-methylthiophene followed by reaction with triisopropylborate and hydrolysis yields a 92:8 mixture of 4-methyl-2-thiopheneboronic acid (the major, desired regioisomer) and (2-methylthiophen-3-yl)boronic acid (the minor, undesired regioisomer) [1]. This means that (2-methylthiophen-3-yl)boronic acid is the disfavored product under standard lithiation conditions and cannot be obtained selectively via this route; its procurement therefore requires either a dedicated synthetic approach or isolation from the regioisomeric mixture, which imposes different supply chain considerations compared to the readily accessible 4-methyl-2-isomer.
| Evidence Dimension | Regioisomeric product ratio from 3-methylthiophene lithiation–borylation |
|---|---|
| Target Compound Data | 8% of the product mixture (minor regioisomer) |
| Comparator Or Baseline | 4-Methyl-2-thiopheneboronic acid (CAS 162607-15-0): 92% of the product mixture (major regioisomer) |
| Quantified Difference | 92:8 ratio in favor of the comparator; target compound is the 11.5-fold disfavored regioisomer |
| Conditions | Regioselective lithiation of 3-methylthiophene with triisopropylborate, followed by hydrolysis (Tetrahedron Lett. 2007, 48, 8242–8245) |
Why This Matters
Procurement of (2-methylthiophen-3-yl)boronic acid cannot be satisfied by the more abundant and cheaper 4-methyl-2-isomer, because the two regioisomers place the boronic acid at chemically distinct positions, leading to different coupling products and patent scope.
- [1] Klingensmith, L. M.; Bio, M. M.; Moniz, G. A. Selective Protodeboronation: Synthesis of 4-Methyl-2-thiopheneboronic Anhydride and Demonstration of Its Utility in Suzuki–Miyaura Reactions. Tetrahedron Lett. 2007, 48, 8242–8245. View Source
